

Orelabrutinib PFS overall survival outcomes clinical trials

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Compound Focus: Orelabrutinib

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Orelabrutinib vs. Other BTK Inhibitors

The table below summarizes key efficacy outcomes from indirect comparisons between **orelabrutinib** and zanubrutinib in treating relapsed or refractory (R/R) Mantle Cell Lymphoma (MCL). These analyses aim to contextualize **orelabrutinib**'s performance relative to another next-generation BTK inhibitor.

BTK Inhibitor	Median PFS (Months)	24-Month OS Rate	Overall Response Rate (ORR)	Complete Response (CR) Rate	Source Trial / Analysis
Orelabrutinib	22.0 [1] [2]	74.3% [1] [2]	81.1% - 87.9% [3] [2]	27.4% - 42.9% [3] [2]	ICP-CL-00102 (Phase I/II)
Zanubrutinib	Not Reached [1]	83.7% [1]	83.7% - 85.5% [1]	77.9% [1] [3]	BGB-3111-206 (Phase II)
Comparison Result	HR: 0.54 (95% CI: 0.34-0.86); P=0.009, favoring zanubrutinib [1]	HR: 0.68 (95% CI: 0.36-1.27); P=0.223 [1]	Odds Ratio: 1.28 (95% CI: 0.56-2.94); P=0.556 [1]	Significantly higher for zanubrutinib in naive comparison [3]	Matching-Adjusted Indirect Comparison (MAIC)

- **Methodology of Indirect Comparison:** The listed outcomes for zanubrutinib versus **orelabrutinib** are derived from an **unanchored Matching-Adjusted Indirect Comparison (MAIC)** [1] [3]. This statistical method uses **Individual Patient Data (IPD)** from the zanubrutinib trial, which is re-weighted to match the aggregate baseline characteristics of patients from the **orelabrutinib** trial. This balancing accounts for effect modifiers and prognostic variables, allowing for a more reliable cross-trial comparison in the absence of head-to-head randomized controlled trials [1].

Orelabrutinib in Combination Therapies

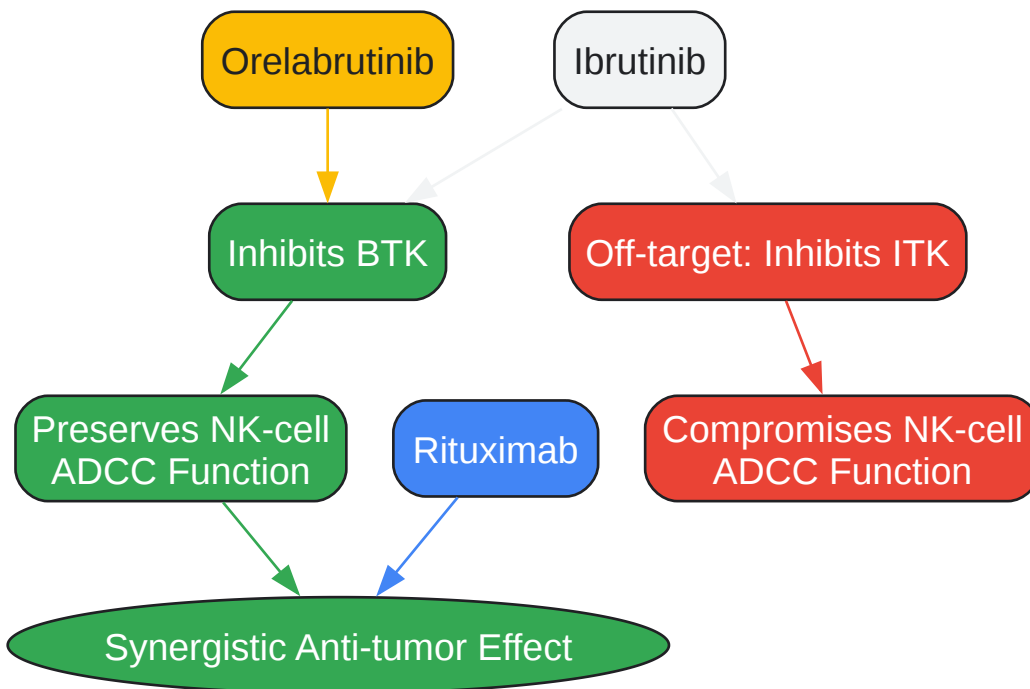
Orelabrutinib's efficacy is also being evaluated in combination with other agents for various B-cell malignancies, showing notable results.

Condition	Regimen	Best ORR/CRR	Progression-Free Survival (PFS)	Overall Survival (OS)	Source Trial
Newly Diagnosed PCNSL [4]	R-MO (Rituximab, HD-Methotrexate, Orelabrutinib)	ORR: 97.1% [4] CRR: 94.1% [4]	1-year PFS rate: 83.6% [4]	1-year OS rate: 89.6% [4]	Prospective Phase II Trial
R/R DLBCL [5]	Orelabrutinib, Lenalidomide, Sintilimab	ORR: 58.8% [5] CRR: 38.2% [5]	Median PFS: 6 months [5] 1-year PFS rate: 41.9% [5]	Median OS: Not Reached [5] 1-year OS rate: 77.8% [5]	Retrospective Study

- **Experimental Protocol for PCNSL Trial:** This was a prospective, multi-center Phase II trial [4].
 - **Treatment Schedule:** Patients received the R-MO regimen in 3-week cycles for up to 6 cycles. Rituximab (375 mg/m²) was given intravenously on day 1, followed by high-dose methotrexate (3.5 g/m²) on day 2. Oral **orelabrutinib** (150 mg once daily) was administered after methotrexate levels normalized [4].
 - **Endpoint Assessment:** The primary endpoint was the 1-year PFS rate. Tumor response was assessed by gadolinium-enhanced brain MRI according to the International PCNSL Collaborative Group Response Criteria [4].

Preclinical Insights and Mechanism of Action

Orelabrutinib is a novel, highly selective BTK inhibitor designed to minimize off-target effects [6]. A key differentiator is its **lack of inhibition on Interleukin-2-inducible T-cell kinase (ITK)** [6]. The following diagram illustrates how this high selectivity enables more effective combination therapy with anti-CD20 antibodies like rituximab.



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The preclinical workflow and key findings that support the combination strategy are as follows:

- **Experimental Workflow:** In vitro studies co-cultured primary Natural Killer (NK) cells from healthy donors with various malignant B-cell lines. These NK cells were pre-treated with either **orelabrutinib** or ibrutinib in the presence of rituximab. Antibody-dependent cellular cytotoxicity (ADCC) was then measured to evaluate the combined effect [6].
- **Key Findings:** The high selectivity of **orelabrutinib** allows it to **preserve NK-cell function**, which is essential for rituximab's mechanism of action. In contrast, ibrutinib's inhibition of ITK impairs this NK-cell mediated ADCC. This fundamental difference explains why the combination of **orelabrutinib** and rituximab demonstrates **synergistic anti-tumor effects** in preclinical models, leading to enhanced apoptosis of tumor cells [6].

Interpretation Guide for Professionals

When interpreting these findings, consider the following:

- **Indirect Comparisons:** The MAIC analysis [1] provides valuable insights but carries inherent limitations compared to a head-to-head trial. Differences in trial design, patient populations, and response assessment methods (e.g., CT-based in **orelabrutinib** trials vs. PET/CT-based in zanubrutinib trials) can influence outcomes [1].
- **Emerging Combination Data:** The highly promising results in PCNSL are attributed to **orelabrutinib's enhanced blood-brain barrier permeability**, with CSF concentrations significantly higher than those of ibrutinib [4]. This highlights how pharmacokinetic properties can dictate efficacy in specific disease microenvironments.

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